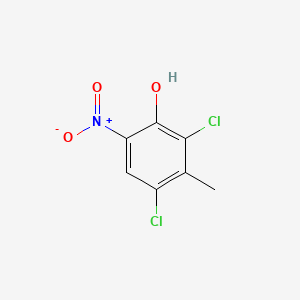

2,4-Dichloro-3-methyl-6-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-3-4(8)2-5(10(12)13)7(11)6(3)9/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBRJHMTAZXHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885775 | |

| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39549-27-4 | |

| Record name | 2,4-Dichloro-3-methyl-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39549-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039549274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol

This guide provides an in-depth examination of a viable synthetic pathway for 2,4-dichloro-3-methyl-6-nitrophenol, a substituted nitrophenol with potential applications in chemical synthesis as a building block or intermediate. The content herein is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the reaction mechanisms, experimental protocols, and the scientific rationale underpinning the synthetic strategy.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available precursor, 3-methylphenol (m-cresol). The chosen pathway involves:

-

Electrophilic Dichlorination: The initial step is the chlorination of 3-methylphenol to yield 2,4-dichloro-3-methylphenol.

-

Regioselective Nitration: The subsequent step involves the nitration of the dichlorinated intermediate to introduce a nitro group at the C6 position, affording the final product.

This approach is predicated on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring guide the regioselectivity of the chlorination and nitration reactions. The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-para directing groups, while the chloro (-Cl) groups are deactivating but also ortho-para directing.[1] Understanding the interplay of these directing effects is paramount to achieving the desired product.

Visual Representation of the Synthesis Pathway

The overall synthetic transformation from 3-methylphenol to this compound is illustrated in the workflow diagram below.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Step 1: Dichlorination of 3-methylphenol

The first step in the synthesis is the dichlorination of 3-methylphenol. The hydroxyl and methyl groups are both activating and ortho-para directing.[1] The powerful activating and directing effect of the hydroxyl group will primarily govern the positions of chlorination. The incoming electrophilic chlorine atoms will substitute at the positions ortho and para to the hydroxyl group. Given that the para position (C4) and one ortho position (C6) are available, chlorination is expected to occur at these sites. However, steric hindrance from the adjacent methyl group at C3 will influence the substitution pattern, favoring chlorination at C4 and C2.

Scientific Rationale: The chlorination of phenols can be achieved using various chlorinating agents, such as chlorine gas or sulfuryl chloride (SO₂Cl₂).[2] The reaction is typically carried out in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to polarize the Cl-Cl bond and generate a stronger electrophile. The reaction conditions, including temperature and solvent, must be carefully controlled to prevent over-chlorination and the formation of undesired byproducts.[3][4]

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 3-methylphenol in a suitable inert solvent, such as carbon tetrachloride or a halogenated hydrocarbon.[5][6]

-

Add a catalytic amount of a Lewis acid, for instance, aluminum trichloride or ferric chloride.[5]

-

While maintaining the temperature between 70-80°C, bubble chlorine gas through the solution or add a chlorinating agent like N-chlorosuccinimide.[5]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and quench it by carefully adding water or a dilute solution of sodium bisulfite to remove any unreacted chlorine.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,4-dichloro-3-methylphenol.

-

Purify the crude product by recrystallization or column chromatography to yield the pure dichlorinated intermediate.

Step 2: Nitration of 2,4-dichloro-3-methylphenol

The second step is the nitration of the 2,4-dichloro-3-methylphenol intermediate. The directing effects of the existing substituents will determine the position of the incoming nitro group. The hydroxyl group is a strong activating, ortho-para director. The methyl group is a weaker activating, ortho-para director. The two chloro groups are deactivating, ortho-para directors. The most activated available position that is ortho or para to the hydroxyl group is C6. Therefore, nitration is highly favored at this position.

Scientific Rationale: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[7] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is highly exothermic and requires careful temperature control to prevent dinitration and the formation of oxidized byproducts.

Experimental Protocol:

-

In a reaction flask immersed in an ice-water bath to maintain a low temperature (0-5°C), cautiously add the purified 2,4-dichloro-3-methylphenol to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Stir the mixture while maintaining the low temperature and monitor the reaction's progress via TLC. The reaction is typically allowed to proceed for several hours.[7]

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. This will cause the nitrated product to precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Dry the collected solid to obtain the crude this compound.

-

Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product with high purity.

Summary of Reaction Parameters

| Step | Starting Material | Reagents | Catalyst | Solvent | Temperature | Key Considerations |

| 1: Dichlorination | 3-methylphenol | Chlorine gas or N-chlorosuccinimide | Lewis Acid (e.g., AlCl₃, FeCl₃) | Halogenated hydrocarbon | 70-80°C | Control of chlorinating agent stoichiometry to prevent over-chlorination. |

| 2: Nitration | 2,4-dichloro-3-methylphenol | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄ | None | 0-5°C | Strict temperature control is crucial to avoid side reactions and ensure safety. |

Conclusion

The synthesis of this compound from 3-methylphenol via a two-step dichlorination and nitration sequence is a practical and illustrative example of electrophilic aromatic substitution. The success of this synthesis hinges on a thorough understanding of the directing effects of the substituents on the aromatic ring and careful control of reaction conditions, particularly temperature. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this compound, which can serve as a valuable intermediate in various fields of chemical research and development.

References

- Google Patents. (n.d.). Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.

- Lee, G. F., & Morris, J. C. (1962). Kinetics of chlorination of phenol—chlorophenolic tastes and odors.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dichloro-6-nitro-. Retrieved from [Link]

-

Vedantu. (n.d.). Write the structures of the major products expected. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Chloroxylenol. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-nitro-4,6-dichloro-5-methylphenol.

-

Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]

- Google Patents. (n.d.). Nitration of phenolic compounds.

-

PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of chloroxylenol.

-

Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

- Google Patents. (n.d.). Nitration of phenolic compounds.

-

YouTube. (2018, February 17). Organic Synthesis of Chloroxylenol. Retrieved from [Link]

-

ACS Publications. (n.d.). Chlorination of Phenols: Kinetics and Formation of Chloroform. Retrieved from [Link]

Sources

- 1. Write the structures of the major products expected class 12 chemistry CBSE [vedantu.com]

- 2. atamankimya.com [atamankimya.com]

- 3. gfredlee.com [gfredlee.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103214350B - Preparation method of chloroxylenol - Google Patents [patents.google.com]

- 6. CN103214350A - Preparation method of chloroxylenol - Google Patents [patents.google.com]

- 7. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 2,4-Dichloro-3-methyl-6-nitrophenol

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling the Profile of a Complex Phenol

This compound is a substituted aromatic compound with potential applications in various chemical syntheses. A thorough understanding of its physicochemical properties is paramount for its effective utilization and for ensuring safety in research and development settings. This guide provides a comprehensive overview of the known and predicted properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. As a self-validating system of protocols and data, this document is designed to empower researchers to confidently work with and characterize this molecule.

Core Physicochemical Data

A summary of the key is presented below. It is critical to note that while some experimental data is available, other values are predicted and should be confirmed through empirical testing.

| Property | Value | Source |

| CAS Number | 39549-27-4 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₃ | Inferred from structure |

| Molecular Weight | 222.03 g/mol | Calculated |

| Melting Point | 77-78 °C | [1] |

| Boiling Point (Predicted) | 276.2 ± 35.0 °C | [1] |

| Density (Predicted) | 1.587 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.84 ± 0.50 | [1] |

| Appearance | Yellowish solid (typical for nitrophenols) | General knowledge |

| Solubility | Sparingly soluble in water; expected to be soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane. | General knowledge |

Synthesis Pathway and Rationale

A practical synthesis of this compound has been reported, achieving a high yield and purity.[1] The process involves the hydrolysis of a chlorinated intermediate derived from p-nitrotoluene.[1]

Diagram of the Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Chlorination of p-Nitrotoluene:

-

p-Nitrotoluene is subjected to chlorination in the presence of a phase transfer catalyst. This step is crucial for achieving the desired polysubstituted intermediate. The phase transfer catalyst facilitates the reaction between reactants in different phases (e.g., aqueous and organic), enhancing the reaction rate and yield.

-

-

Formation of 2,3,6-Trichloro-4-nitrotoluene:

-

The major product of the chlorination reaction is 2,3,6-trichloro-4-nitrotoluene.[1] This intermediate is the direct precursor to the final product.

-

-

Hydrolysis:

-

The product mixture from the chlorination step, rich in 2,3,6-trichloro-4-nitrotoluene, is then hydrolyzed using a solution of potassium hydroxide in water (KOH/H₂O).[1] This step selectively replaces one of the chlorine atoms with a hydroxyl group to form the phenol.

-

-

Purification:

-

The final product, this compound, can be purified from the reaction mixture using standard techniques such as recrystallization to achieve a purity of over 95%.[1]

-

Experimental Determination of Physicochemical Properties

The following section outlines detailed protocols for the experimental determination of the key . These methods are based on established analytical techniques and are designed to provide accurate and reproducible results.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Diagram of Melting Point Determination Workflow

Caption: A stepwise workflow for determining the melting point of a solid compound.

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Record Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

-

Mixing: Agitate the tubes vigorously for a set period (e.g., 1 minute).

-

Observation: Visually inspect each tube for the dissolution of the solid.

-

Classification: Classify the solubility as soluble, sparingly soluble, or insoluble based on the visual observation. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.

pKa Determination by UV-Vis Spectrophotometry

Rationale: The pKa is a measure of the acidity of a compound. For a phenol, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations. This is a critical parameter in understanding its reactivity and biological activity.

Sources

An In-depth Technical Guide to 2,4-Dichloro-3-methyl-6-nitrophenol

CAS Number: 39549-27-4

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-methyl-6-nitrophenol, a significant chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's chemical identity, synthesis, known applications, and safety profile, while also highlighting areas where data is limited and further research is warranted.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₃. Its chemical structure is characterized by a phenol ring with two chlorine atoms, a methyl group, and a nitro group at specific positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39549-27-4 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1] |

| Molecular Weight | 222.03 g/mol | [1] |

| Melting Point | 77-78 °C | [1] |

| Boiling Point (Predicted) | 276.2 ± 35.0 °C | [1] |

| Density (Predicted) | 1.587 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.84 ± 0.50 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves a multi-step process starting from p-nitrotoluene. This process is a notable example of controlled chlorination and subsequent hydrolysis to yield the target molecule with high purity.

A practical synthesis was reported that achieves a 95-99% yield.[1] The process begins with the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst, which leads to a mixture of chlorinated products. The major intermediate, 2,3,6-trichloro-4-nitrotoluene, is then selectively hydrolyzed using potassium hydroxide in an aqueous solution to produce this compound.[1]

Experimental Protocol: Synthesis of this compound[1]

-

Chlorination: p-Nitrotoluene is subjected to chlorination using a suitable chlorinating agent in the presence of a phase transfer catalyst. The reaction conditions are controlled to favor the formation of 2,3,6-trichloro-4-nitrotoluene.

-

Hydrolysis: The resulting product mixture containing 2,3,6-trichloro-4-nitrotoluene is treated with a solution of potassium hydroxide (KOH) in water.

-

Reaction Quenching and Isolation: The hydrolysis reaction is allowed to proceed to completion. The reaction mixture is then cooled, and the precipitated product, this compound, is isolated by filtration.

-

Purification: The crude product is washed and can be further purified by recrystallization to achieve a purity of over 95%.

Sources

A Comprehensive Spectroscopic Guide to 2,4-Dichloro-3-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and the electronic interplay of its functional groups.

Principles and Experimental Causality

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data.

-

Solvent Selection: A deuterated solvent that can effectively dissolve the analyte without producing interfering signals is paramount. For 2,4-Dichloro-3-methyl-6-nitrophenol, which is a solid, deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds. However, the acidic phenolic proton may undergo rapid exchange with trace amounts of water, leading to peak broadening. An alternative, dimethyl sulfoxide (DMSO-d₆), is an excellent choice as it can form hydrogen bonds with the phenolic -OH group, often resulting in a sharper, more observable hydroxyl proton signal.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that is chemically inert and lies outside the spectral region of most organic compounds, ensuring an accurate reference.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three types of protons in unique chemical environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (H-5) | 7.5 - 8.0 | Singlet (s) | 1H | This proton is on a carbon (C-5) situated between two electron-withdrawing groups: a chlorine atom (at C-4) and a nitro group (at C-6). This strong deshielding effect shifts the signal significantly downfield. With no adjacent protons, it appears as a sharp singlet. |

| Phenolic OH (H-1) | 5.0 - 7.0 (or higher in DMSO) | Broad Singlet (br s) | 1H | The chemical shift of phenolic protons is highly variable and depends on solvent, concentration, and temperature.[1] The signal is often broad due to chemical exchange. In DMSO-d₆, this peak would likely appear further downfield (>9 ppm) and be sharper. To confirm its identity, a D₂O shake experiment can be performed, which would cause the OH signal to disappear.[2] |

| Methyl CH₃ (H-3) | 2.2 - 2.5 | Singlet (s) | 3H | The methyl group is attached directly to the aromatic ring. Its protons are shielded relative to the aromatic proton and will appear upfield. As there are no protons on adjacent atoms, the signal will be a singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this molecule, seven distinct signals are expected (six for the aromatic ring and one for the methyl group). The chemical shifts are heavily influenced by the nature of the attached substituents.[3]

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| C-OH (C-1) | 150 - 158 | The carbon directly attached to the hydroxyl group is significantly deshielded and appears in the characteristic range for phenolic carbons. |

| C-NO₂ (C-6) | 145 - 152 | The carbon bearing the strongly electron-withdrawing nitro group is also highly deshielded. |

| C-Cl (C-2, C-4) | 125 - 140 | Carbons bonded to chlorine atoms are deshielded, but typically less so than those bonded to oxygen or a nitro group. The two C-Cl signals will be distinct due to their different neighbors. |

| C-CH₃ (C-3) | 128 - 138 | The carbon attached to the methyl group. Its chemical shift is influenced by the adjacent chloro and nitro substituents. |

| C-H (C-5) | 118 - 128 | This is the only carbon in the ring bonded to a hydrogen atom. It is generally less deshielded than the carbons attached to electronegative atoms. |

| -CH₃ | 15 - 25 | The methyl carbon signal appears in the typical upfield aliphatic region. |

Experimental Protocol & Workflow

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Standard Addition: Add a small drop of TMS to serve as an internal reference (0 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals. Calibrate the spectra using the TMS signal at 0.00 ppm.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending).

Principles and Experimental Causality

For a solid sample like this compound, the KBr pellet method is a robust choice. This involves intimately grinding the sample with potassium bromide powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹). This technique minimizes scattering and produces a high-quality spectrum representative of the solid-state structure of the compound. An alternative, Attenuated Total Reflectance (ATR), is faster but may result in slight variations in peak positions and intensities compared to the transmission KBr method.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this molecule will be complex, but several key absorption bands can be predicted with high confidence.[4]

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Phenolic O-H | Stretch | 3200 - 3500 | Strong, Broad | The broadness of this peak is a hallmark of hydrogen bonding, which is expected for a phenolic hydroxyl group in the solid state. |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium to Weak | This absorption confirms the presence of protons attached to the aromatic ring. |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| Nitro N=O | Asymmetric Stretch | 1520 - 1570 | Strong | The nitro group gives rise to two very strong and characteristic stretching vibrations. The asymmetric stretch appears at a higher frequency. |

| Nitro N=O | Symmetric Stretch | 1330 - 1370 | Strong | The symmetric stretch of the nitro group is also very intense and is a key diagnostic peak. |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium (multiple bands) | These absorptions are characteristic of the benzene ring itself and appear as a series of sharp peaks. |

| C-O | Stretch | 1180 - 1260 | Strong | This peak corresponds to the stretching of the carbon-oxygen single bond of the phenol. |

| C-Cl | Stretch | 700 - 850 | Strong | The carbon-chlorine bond stretches are typically found in the fingerprint region of the spectrum. |

Experimental Protocol & Workflow

Protocol: Acquiring an FT-IR Spectrum (KBr Method)

-

Sample Preparation: Add ~1-2 mg of the sample to an agate mortar. Add approximately 100-150 mg of dry, spectroscopic-grade KBr powder.

-

Grinding: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and provides rich fragmentation data.

Principles and Experimental Causality

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The molecular formula of this compound is C₇H₅Cl₂NO₃. Its monoisotopic mass can be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), which is essential for identifying the molecular ion peak. A key feature will be the isotopic pattern caused by chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will reveal the molecular weight and common fragmentation pathways.

-

Molecular Weight:

-

Nominal Mass: 222 g/mol

-

Monoisotopic Mass: 220.9595 g/mol (for C₇H₅³⁵Cl₂NO₃)

-

| Predicted Ion | m/z (for ³⁵Cl) | Rationale for Formation |

| [M]⁺ | 221 | The molecular ion. Will be the base peak of the [M]⁺, [M+2]⁺, [M+4]⁺ cluster. |

| [M+2]⁺ | 223 | Molecular ion containing one ³⁷Cl isotope. Expected intensity ~65% of the m/z 221 peak. |

| [M+4]⁺ | 225 | Molecular ion containing two ³⁷Cl isotopes. Expected intensity ~10% of the m/z 221 peak. |

| [M - NO₂]⁺ | 175 | Loss of a nitro group (•NO₂), a very common fragmentation for nitroaromatic compounds.[5] This fragment will also exhibit a Cl₂ isotopic pattern. |

| [M - Cl]⁺ | 186 | Loss of a chlorine radical (•Cl). |

| [M - NO₂ - CO]⁺ | 147 | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ ion, a common fragmentation for phenols. |

| [M - CH₃]⁺ | 206 | Loss of the methyl radical (•CH₃). |

| [C₆H₂Cl₂O]⁺ | 160 | Fragment corresponding to the dichlorophenol cation radical after loss of CH₃ and NO₂. |

Experimental Protocol & Workflow

Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC-MS Setup: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: The sample is ionized in the MS source using a standard electron energy of 70 eV.

-

Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. m.youtube.com [m.youtube.com]

2,4-Dichloro-3-methyl-6-nitrophenol mechanism of action

An In-Depth Technical Guide to the Properties, Synthesis, and Implied Mechanism of Action of 2,4-Dichloro-3-methyl-6-nitrophenol

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound. Given the limited direct research on its specific biological mechanism of action, this guide synthesizes available information on its chemical properties, its established role as a chemical intermediate, and its potential toxicological profile inferred from structurally related compounds.

Compound Overview: Chemical and Physical Properties

This compound is a chlorinated and nitrated phenolic compound.[1][2] Its structure is characterized by a benzene ring substituted with two chlorine atoms, a methyl group, a nitro group, and a hydroxyl group. These functional groups are expected to influence its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39549-27-4 | [1][2] |

| Molecular Formula | C7H5Cl2NO3 | [2] |

| Molecular Weight | 222.03 g/mol | [2] |

| Appearance | Yellow to orange powder | [3] |

| Application | Intermediate in chemical synthesis | [1][3] |

Established Role as a Chemical Intermediate

The primary documented application of this compound is as an intermediate in chemical synthesis.[1][3] It is particularly noted for its use in the production of nitrotoluene and other chlorinated phenols.[1] The synthesis of this compound itself can be achieved through the hydrolysis of a product mixture obtained from the chlorination of p-nitrotoluene.[1]

Synthesis Workflow

The production of this compound as a chemical intermediate involves a multi-step process, as described in the available literature. The following diagram illustrates a general workflow for its synthesis from p-nitrotoluene.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized representation based on the described synthesis method.[1]

-

Chlorination of p-Nitrotoluene:

-

React p-nitrotoluene with a chlorinating agent in the presence of a phase transfer catalyst.

-

This reaction yields a mixture of chlorinated products, with 2,3,6-trichloro-4-nitrotoluene being a major component.

-

-

Hydrolysis of the Product Mixture:

-

Subject the resulting product mixture to hydrolysis using potassium hydroxide (KOH) in water (H2O).

-

This step selectively converts the chlorinated precursors to this compound.

-

-

Purification:

-

The final product can be purified from the reaction mixture to achieve a high degree of purity.

-

This synthesis method has been reported to achieve a high yield of this compound.[1]

Implied Mechanism of Action: A Toxicological Perspective

Comparison with 2,4-dichloro-6-nitrophenol

A closely related compound, 2,4-dichloro-6-nitrophenol, is known for its herbicidal activity.[4] Its mechanism of action involves the disruption of plant growth hormones, leading to stunted growth and eventual death of the plant.[4] Furthermore, 2,4-dichloro-6-nitrophenol has been identified as a toxic compound with genotoxic and developmental toxicity effects in aquatic species.[5] Given the structural similarities, it is plausible that this compound could exhibit similar toxic effects on plant and aquatic life.

General Toxicology of Nitrophenols

The broader class of nitrophenols is known to exhibit toxicity.[6][7] The toxicological effects can vary depending on the specific isomer.[6][7] For instance, inhalation of 2-nitrophenol has been shown to target the upper respiratory tract, while 4-nitrophenol exposure can lead to ocular and hematological effects.[6][7] Oral exposure to 4-nitrophenol has been associated with decreased body weight at doses below lethal levels.[6][7] At lethal doses, clinical signs of respiratory distress and neurotoxicity are common.[6][7]

The following diagram illustrates the potential toxicological targets based on the known effects of related nitrophenols.

Caption: Inferred toxicological targets of the compound.

It is crucial to emphasize that these potential mechanisms are based on extrapolation from related compounds and have not been experimentally verified for this compound.

Future Research Directions

The current body of knowledge on this compound is primarily centered on its role in chemical synthesis. To fully understand its biological significance, further research is warranted in the following areas:

-

In vitro and in vivo toxicological studies: To determine the specific cellular and organismal effects of this compound.

-

Mechanism of action studies: To identify the molecular targets and signaling pathways affected by this compound.

-

Comparative studies: To directly compare its biological activity with that of 2,4-dichloro-6-nitrophenol and other related compounds.

Such studies would provide valuable insights for a comprehensive risk assessment and could potentially uncover novel biological activities for this compound.

References

-

ResearchGate. Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol | Request PDF. [Link]

-

Dhanlaxmi Chemicals. 2,4 Dichloro 6-Nitrophenol. [Link]

-

National Center for Biotechnology Information. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI. [Link]

-

U.S. Environmental Protection Agency. Phenol, 2,4-dichloro-3-methyl-6-nitro- - Substance Details - SRS. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

Sources

- 1. This compound | 39549-27-4 [chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Dhanlaxmi Chemicals [dhanlaxmichemicals.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Potential Biological Activity of 2,4-Dichloro-3-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the synthetic compound 2,4-Dichloro-3-methyl-6-nitrophenol. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally analogous compounds, namely chlorinated nitrophenols, to infer its likely herbicidal, antimicrobial, and toxicological profiles. By examining the structure-activity relationships of related molecules, we can postulate the mechanisms of action and potential applications of this compound. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and environmental science, providing a structured approach to investigating this and similar chemical entities.

Introduction and Chemical Profile

This compound is a substituted aromatic compound with the chemical formula C₇H₅Cl₂NO₃. Its structure is characterized by a phenol ring substituted with two chlorine atoms, a methyl group, and a nitro group. The precise positioning of these functional groups is critical to its chemical reactivity and, consequently, its biological activity.

Chemical and Physical Properties of Structurally Similar Compounds:

| Property | 2,4-Dichloro-6-nitrophenol | 2,4-Dichloro-3-nitrophenol |

| CAS Number | 609-89-2[1] | 38902-87-3[2] |

| Molecular Formula | C₆H₃Cl₂NO₃[1] | C₆H₃Cl₂NO₃[2] |

| Molecular Weight | 208.00 g/mol [3] | 208.00 g/mol [2] |

| Appearance | Yellow crystalline solid[1] | Not specified |

| Solubility | Sparingly soluble in water[1] | Not specified |

This table presents data for structurally similar compounds to provide a comparative baseline for this compound.

The synthesis of this compound can be achieved through the hydrolysis of a product mixture resulting from the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst.[4] This compound is also utilized as an intermediate in the production of chlorinated phenols and in the synthesis of nitrotoluene.[4]

Potential Herbicidal and Pesticidal Activity

The presence of both chloro and nitro functional groups on a phenol backbone strongly suggests potential herbicidal and pesticidal properties, a characteristic well-documented in analogous compounds.

Inferred Mechanism of Action

Based on the known activity of 2,4-Dichloro-6-nitrophenol, it is plausible that this compound acts as a herbicide by disrupting plant growth hormone regulation.[1] This interference can lead to uncontrolled growth, ultimately resulting in the death of the target plant. The lipophilicity imparted by the chlorine and methyl groups likely facilitates its absorption through the waxy cuticle of plant leaves.

Structure-Activity Relationship

The herbicidal efficacy of chlorophenoxy compounds is highly dependent on the nature and position of the substituents on the aromatic ring. The dichloro substitution pattern, as seen in the widely used herbicide 2,4-D, is a key feature for potent activity. The addition of a nitro group, as in 2,4-Dichloro-6-nitrophenol, is also known to contribute to herbicidal and pesticidal effects.[1] The methyl group in this compound may further modulate its activity and selectivity.

Workflow for Assessing Herbicidal Potential:

Caption: A streamlined workflow for evaluating the herbicidal properties of a novel compound.

Postulated Antimicrobial Activity

Nitroaromatic compounds are a known class of antimicrobial agents, with their activity often stemming from the generation of reactive nitrogen species that can damage cellular components.

Inferred Antibacterial and Antifungal Mechanisms

The nitro group of this compound can likely be enzymatically reduced within microbial cells to form nitroso and hydroxylamino radicals. These reactive species can induce oxidative stress, leading to DNA damage, protein dysfunction, and lipid peroxidation, ultimately resulting in microbial cell death. The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Proposed Pathway for Antimicrobial Action:

Caption: Postulated mechanism of antimicrobial action via intracellular reduction.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial/Fungal Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus, C. albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Toxicological Profile and Safety Considerations

The toxicological profile of this compound is not well-established. However, based on data from related nitrophenols and chlorophenols, it is prudent to handle this compound with caution.

Inferred Toxicological Effects

-

Acute Toxicity: Related compounds like 2,4-dichloro-6-nitrophenol are harmful if swallowed, in contact with skin, or if inhaled.[5] They can cause skin and eye irritation.[1][5]

-

Genotoxicity: While one study on a derivative, 2,4-dichloro-6-nitrophenol ammonium (DCNPA), showed no genotoxicity, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), did induce DNA damage and chromosomal aberrations in vitro.[6] This suggests that the metabolic fate of this compound is a critical determinant of its potential genotoxicity.

-

Systemic Effects: Animal studies on 4-nitrophenol suggest potential for a blood disorder that reduces the oxygen-carrying capacity of blood.[7] Ingestion of 4-nitrophenol has also been linked to decreased body weight in rodents.[8]

Safety Precautions

Given the potential for toxicity, handling of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Future Research Directions

The biological activities of this compound remain largely unexplored. Future research should focus on:

-

Direct Biological Assays: Conducting comprehensive in vitro and in vivo studies to definitively determine its herbicidal, antimicrobial, and cytotoxic activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects.

-

Toxicological Evaluation: Performing detailed toxicological studies to assess its safety profile for potential therapeutic or agricultural applications.

-

Metabolism Studies: Investigating the metabolic pathways of this compound to identify any potentially toxic metabolites.

Conclusion

While direct experimental data on this compound is limited, a review of structurally related compounds provides a strong basis for inferring its potential biological activities. The presence of dichloro and nitro- functional groups on a phenol scaffold suggests a high likelihood of herbicidal, pesticidal, and antimicrobial properties. However, these same structural features also raise concerns about potential toxicity. This technical guide serves as a starting point for further investigation into this compound, highlighting the need for rigorous experimental validation of its predicted activities and safety profile.

References

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Toxicological Profile for Nitrophenols. (2023). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 20, 2026, from [Link]

-

Toxicological Profile for Nitrophenols. (2023). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 20, 2026, from [Link]

-

Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

New Toxicological Profile Published for Nitrophenols. (2023). AIHA. Retrieved January 20, 2026, from [Link]

-

2-NITROPHENOL 4-NITROPHENOL. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 20, 2026, from [Link]

-

Toxicological Profile for Nitrophenols. (2023). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]

-

In vitro studies on the genotoxicity of 2,4-dichloro-6-nitrophenol ammonium (DCNPA) and its major metabolite. (1996). PubMed. Retrieved January 20, 2026, from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Nitrophenols. (n.d.). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]

-

Nitrophenols. (2001). Agency for Toxic Substances and Disease Registry. Retrieved January 20, 2026, from [Link]

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]

-

2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2,4-Dichloro-6-nitrophenol, 98+%. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2,4-Dichloro-6-nitrophenol, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. In vitro studies on the genotoxicity of 2,4-dichloro-6-nitrophenol ammonium (DCNPA) and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. govinfo.gov [govinfo.gov]

- 8. aiha.org [aiha.org]

An In-Depth Technical Guide to 2,4-Dichloro-3-methyl-6-nitrophenol Derivatives and Analogues: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitrophenols represent a class of aromatic compounds with a rich history in industrial chemistry and a growing significance in the life sciences. Among these, 2,4-dichloro-3-methyl-6-nitrophenol and its structural analogues are emerging as compounds of interest due to their potential applications in medicinal chemistry and agrochemicals. The strategic placement of chloro, methyl, and nitro groups on the phenol ring creates a unique electronic and steric profile, suggesting a range of possible biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and prospective biological evaluation of this class of compounds. Drawing on data from closely related analogues, we explore potential mechanisms of action, including enzyme inhibition and cytotoxicity, and provide detailed experimental protocols to facilitate further research and development in this area. The insights and methodologies presented herein are intended to serve as a foundational resource for researchers aiming to unlock the therapeutic or agrochemical potential of these versatile molecules.

Introduction: The Chemical Landscape of Dichloromethylnitrophenols

The this compound scaffold belongs to the broader family of chlorinated nitrophenols, which are recognized as important intermediates in the synthesis of a variety of commercial products, including pharmaceuticals, dyes, and agricultural chemicals.[1] The core structure, a phenol ring substituted with two chlorine atoms, a methyl group, and a nitro group, offers multiple reactive sites—the hydroxyl, nitro, and chloro groups—that allow for a diverse range of chemical transformations.[2] This chemical versatility makes these compounds attractive starting points for the development of novel bioactive molecules.

While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active nitrophenols provides a strong rationale for its investigation. For instance, the analogue 2,4-dichloro-6-nitrophenol is utilized as an intermediate in the production of anthelmintic drugs, suggesting a potential avenue of exploration for the title compound.[3] Furthermore, various nitrophenol derivatives have demonstrated a wide array of biological effects, including herbicidal, antimicrobial, and cytotoxic activities. This guide will synthesize the available information on these analogues to build a predictive framework for the biological potential of this compound and to provide the necessary technical details for its synthesis and evaluation.

Synthesis of this compound and Analogues

The synthesis of this compound and its analogues can be approached through several synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired scale of production.

Synthesis via Chlorination and Hydrolysis of p-Nitrotoluene

One of the most efficient methods for the preparation of this compound involves the chlorination of p-nitrotoluene followed by hydrolysis.[4] This multi-step process offers high yields and purity.

Reaction Scheme:

Caption: Synthesis of this compound from p-nitrotoluene.

Experimental Protocol:

-

Chlorination of p-Nitrotoluene:

-

In a suitable reaction vessel, dissolve p-nitrotoluene in an appropriate solvent.

-

Add a phase transfer catalyst to the mixture.

-

Introduce chlorine gas (Cl₂) into the reaction mixture under controlled temperature and pressure. The reaction is typically carried out at a temperature ranging from 0°C to 150°C.[5]

-

Monitor the reaction progress by techniques such as gas chromatography (GC) until the desired level of chlorination is achieved, with the trichloroalkylnitrobenzene content being at least 60% by weight.[5]

-

Upon completion, remove the catalyst from the chlorination mixture.

-

-

Hydrolysis of the Chlorinated Product:

-

The resulting product mixture from the chlorination step is then subjected to hydrolysis.

-

Add a solution of potassium hydroxide (KOH) in water to the chlorinated product mixture.

-

Heat the reaction mixture, typically between 40°C and 80°C, to facilitate hydrolysis.[5]

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the hydrolysis, cool the reaction mixture to precipitate the potassium salt of this compound.

-

Filter the precipitate and wash with a suitable solvent to remove impurities.

-

-

Acidification to Yield the Final Product:

-

Treat the isolated potassium salt with an aqueous inorganic acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to protonate the phenoxide and yield the free phenol.[5]

-

Filter the precipitated this compound, wash with water, and dry under vacuum.

-

This method has been reported to achieve a yield of 95–99% with a purity of over 95%.[2][4]

-

Synthesis from 4-Chloro-5-methylphenol

An alternative synthetic route starts from 4-chloro-5-methylphenol and involves a series of sulfonation, chlorination, and nitration steps.[6]

Reaction Scheme:

Sources

- 1. 2,4-Dichloro-6-nitrophenol, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 39549-27-4 [chemicalbook.com]

- 5. US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols - Google Patents [patents.google.com]

- 6. US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 2,4-Dichloro-3-methyl-6-nitrophenol for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-dichloro-3-methyl-6-nitrophenol (CAS No. 39549-27-4), a specialized chemical intermediate for advanced research and development. We will explore its chemical identity, commercial availability, quality considerations for procurement, and best practices for its handling and application in a laboratory setting. This document is intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery.

Compound Profile: this compound

This compound is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₃[1][2]. Its structure features a phenol ring with two chlorine atoms, a methyl group, and a nitro group at specific positions, making it a valuable building block in multi-step organic synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 39549-27-4 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1][2] |

| Molecular Weight | 222.03 g/mol | [1][2] |

| Appearance | Typically a crystalline solid | N/A |

| Melting Point | 77-78 °C | [3] |

Sourcing and Procurement: A Guide to Commercial Suppliers

For research and development purposes, securing a reliable supply of high-purity this compound is paramount. The following table outlines several commercial suppliers who list this compound in their catalogs. It is important to note that availability and product specifications can vary.

Table of Commercial Suppliers:

| Supplier | Purity Specification | Notes |

| Alachem Co., Ltd. | ≥ 98% | Offers documents such as Certificate of Analysis (CoA), Safety Data Sheet (SDS), and Route of Synthesis (ROS)[4]. |

| ChemicalBook | Varies by listed supplier | A platform that connects various suppliers, purity levels should be verified with the specific vendor[1]. |

| Hangzhou Keying Chem Co., Ltd. | Not specified | Lists the compound in their catalog[2]. |

| Amerigo Scientific | Not specified | Lists the compound for research purposes[5]. |

Supplier Qualification Workflow:

When selecting a supplier, a systematic approach is crucial to ensure the quality and consistency of the chemical for your research.

Sources

An In-depth Technical Guide to 2,4-Dichloro-3-methyl-6-nitrophenol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,4-dichloro-3-methyl-6-nitrophenol, a halogenated aromatic nitro compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the compound's historical context, synthesis methodologies, physicochemical properties, and potential applications, with a focus on its role as a chemical intermediate.

Introduction and Historical Context

This compound, with the CAS number 39549-27-4, is a substituted phenol that has garnered interest primarily as a versatile intermediate in organic synthesis. Its molecular structure, featuring chloro, methyl, and nitro functional groups on a phenol backbone, offers multiple reactive sites for the construction of more complex molecules.

The development of synthetic routes to this compound is rooted in the broader industrial and academic exploration of chlorophenols and their derivatives. These compounds are foundational materials in the production of a wide array of commercial products, including agricultural chemicals, dyes, and pharmaceuticals. The synthesis of this compound represents a specific refinement within this larger field, aimed at creating a building block with a unique substitution pattern for specialized applications.

A significant advancement in the synthesis of this compound was a practical and efficient method developed in the early 1990s. A 1993 publication detailed a high-yield synthesis, solidifying its accessibility for research and development.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 39549-27-4 | [2] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [3] |

| Molecular Weight | 222.03 g/mol | [3] |

| Melting Point | 77-78 °C | [3] |

| Boiling Point | 276.2±35.0 °C (Predicted) | [3] |

| Density | 1.587±0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.84±0.50 (Predicted) | [3] |

| Appearance | Not specified, likely a crystalline solid | |

| Solubility | Information not readily available |

Synthesis of this compound

The synthesis of this compound can be approached through various routes, often starting from readily available industrial chemicals.

Historical Synthesis Methods

Early methods for the preparation of related 2,4-dichloro-3-alkyl-6-nitrophenols involved multi-step processes. For instance, the synthesis of this compound has been described starting from 4-chloro-5-methylphenol through a sequence of sulfonation, chlorination, and subsequent nitration.[4] However, these methods can be complex and may involve challenging separations of isomers.[4]

Another patented approach involves the chlorination of 1-alkyl-4-nitrobenzenes in the presence of a catalyst, followed by hydrolysis to yield the desired 2,4-dichloro-3-alkyl-6-nitrophenol.[4] This method was presented as a more economically efficient process with fewer reaction stages.[4]

A Practical and High-Yield Synthesis

A notable and practical synthesis was reported that provides this compound in high yield and purity.[1][2] This method involves the hydrolysis of the product mixture obtained from the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst.[2] The key intermediate in this process is 2,3,6-trichloro-4-nitrotoluene, which upon hydrolysis with potassium hydroxide in water, yields the final product with a reported yield of 95-99% and purity of over 95%.[1][2]

Experimental Protocol: Synthesis via Hydrolysis of 2,3,6-Trichloro-4-nitrotoluene

This protocol is based on the principles of the high-yield synthesis method.

Materials:

-

2,3,6-trichloro-4-nitrotoluene

-

Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,6-trichloro-4-nitrotoluene in a suitable solvent (if necessary, though the reaction is often performed in a biphasic system).

-

Prepare an aqueous solution of potassium hydroxide.

-

Add the potassium hydroxide solution to the flask containing the starting material.

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2 to protonate the phenoxide and precipitate the product.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Caption: Synthesis of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques. While specific experimental spectra for this compound are not widely available in the public domain, the expected analytical characteristics can be inferred from closely related structures.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and chloro groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and the asymmetric and symmetric stretches of the nitro group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a suitable method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a small amount of acid, such as formic or acetic acid) would likely provide good separation.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for the analysis of this compound. Derivatization of the phenolic hydroxyl group may be necessary to improve its volatility and peak shape.

Biological Activity and Potential Applications

The primary and most well-documented application of this compound is as a chemical intermediate .[2] Its utility stems from the presence of multiple reactive functional groups that can be selectively modified to build more complex molecular architectures.

Potential Areas of Application as an Intermediate:

-

Agrochemicals: Halogenated nitrophenols are important precursors in the synthesis of pesticides.[5] For example, the related compound 2,4-dichloro-6-nitrophenol has applications as a herbicide, acting by disrupting plant growth hormones.[5] It is plausible that this compound could be explored as an intermediate for novel agrochemicals.

-

Pharmaceuticals: The nitrophenol scaffold is present in some pharmaceutically active compounds. The nitro group can be reduced to an amine, which is a key functional group in many drug molecules. The presence of the chloro and methyl groups provides steric and electronic diversity that could be leveraged in drug design.

-

Dyes and Pigments: Nitrophenols have historically been used in the synthesis of dyes. The specific substitution pattern of this compound could lead to the development of colorants with unique properties.

Caption: Potential applications of this compound.

Safety and Toxicology

Detailed toxicological data specifically for this compound are limited. Therefore, a cautious approach to handling this compound is imperative, and safety assessments should be informed by data on structurally similar chemicals.

The related compound, 2,4-dichloro-6-nitrophenol, is classified as harmful if swallowed and causes serious eye irritation.[6] Another related compound, 2,4-dichlorophenol, is classified as harmful if swallowed and toxic in contact with skin, causing severe skin burns and eye damage.[7]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Do not ingest or inhale the dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Given the lack of specific toxicity data, it is prudent to treat this compound as a potentially hazardous substance and to follow standard laboratory safety procedures for handling chemicals of unknown toxicity.

Conclusion

This compound is a valuable chemical intermediate with a well-established, high-yield synthesis. Its utility lies in the potential for further chemical transformations to create a variety of more complex molecules for potential use in the agrochemical, pharmaceutical, and materials science industries. While specific data on its biological activity and toxicology are scarce, its structural similarity to other biologically active and toxic nitrophenols necessitates careful handling and further investigation. This guide provides a foundational understanding of this compound to support its safe and effective use in research and development.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

- Bayer Aktiengesellschaft. (1987). Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols. U.S.

- Australian Government Department of Health. (2022).

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-3-nitrophenol. Retrieved from [Link]

- Google Patents. (1975). Method for preparing 2-nitro-4,6-dichloro-5-methylphenol. U.S.

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). m-Nitrophenol (554-84-7) | Chemical Effects in Biological Systems. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]

- Rasayan Journal of Chemistry. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A.

-

PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2,4-Dichloro-6-nitrophenol, 98+%. Retrieved from [Link]

Sources

- 1. This compound | 39549-27-4 | Benchchem [benchchem.com]

- 2. This compound | 39549-27-4 [chemicalbook.com]

- 3. This compound CAS#: 39549-27-4 [m.chemicalbook.com]

- 4. US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

Methodological & Application

Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol from p-Nitrotoluene: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of 2,4-dichloro-3-methyl-6-nitrophenol, a valuable chemical intermediate, starting from p-nitrotoluene. The methodology presented herein is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding of the synthetic pathway.

Introduction

This compound is a key building block in the synthesis of various more complex molecules. Its polysubstituted aromatic structure, featuring chloro, methyl, nitro, and hydroxyl functional groups, offers multiple reactive sites for further chemical transformations. The synthesis from p-nitrotoluene is an efficient route that leverages the directing effects of the existing substituents to achieve the desired substitution pattern. This guide will focus on a practical two-step synthesis involving the polychlorination of p-nitrotoluene followed by a phase-transfer catalyzed hydrolysis.

Synthetic Strategy Overview

The synthesis proceeds in two main stages, as illustrated in the workflow diagram below. The initial step involves the electrophilic aromatic substitution of p-nitrotoluene with chlorine gas in the presence of a Lewis acid catalyst. This reaction is controlled to favor the formation of polychlorinated intermediates, primarily 2,3,6-trichloro-4-nitrotoluene. The subsequent step is the hydrolysis of the chlorinated mixture using a strong base in a biphasic system, facilitated by a phase-transfer catalyst, to selectively yield the target compound, this compound.

Caption: Overall synthetic workflow from p-nitrotoluene.

Part 1: Polychlorination of p-Nitrotoluene

Scientific Rationale

The chlorination of p-nitrotoluene is a classic example of electrophilic aromatic substitution. The methyl group (-CH₃) is an activating, ortho-, para-director, while the nitro group (-NO₂) is a deactivating, meta-director. In p-nitrotoluene, the positions ortho to the methyl group (C2 and C6) and meta to the nitro group (C2 and C6) are the most activated for electrophilic attack. The initial chlorination is expected to occur at the C2 position. Subsequent chlorinations will be directed by the combined influence of the existing substituents. To achieve the desired 2,3,6-trichloro-4-nitrotoluene intermediate, a suitable Lewis acid catalyst and controlled reaction conditions are necessary to drive the polychlorination. Iodine is a commonly used and effective catalyst for this transformation.[1]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Nitrotoluene | 137.14 | 13.7 g | 0.1 |

| Iodine (I₂) | 253.81 | 0.25 g | 0.001 |

| Chlorine (Cl₂) gas | 70.90 | As required | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 10% Sodium bisulfite solution | - | 50 mL | - |

| Saturated sodium bicarbonate solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution, dissolve p-nitrotoluene (13.7 g, 0.1 mol) and iodine (0.25 g, 0.001 mol) in dichloromethane (100 mL).

-

Chlorination: While stirring the solution at room temperature, bubble chlorine gas through the mixture at a moderate rate. The reaction is exothermic and the temperature should be monitored. If necessary, use a water bath to maintain the temperature between 25-30 °C.

-